An In-Depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 1878-29-1)
An In-Depth Technical Guide to Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 1878-29-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Trimethoxyphenyl Scaffold
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, with the CAS number 1878-29-1, is a member of the acrylate family of compounds, distinguished by the presence of a 3,4,5-trimethoxyphenyl moiety. This particular substitution pattern is of significant interest in medicinal chemistry and drug development. The 3,4,5-trimethoxyphenyl group is a key pharmacophore found in a variety of biologically active molecules, including the potent anticancer agent combretastatin A-4.[1][2][3][4][5] Its presence often confers the ability to interact with biological targets such as tubulin, making compounds containing this scaffold promising candidates for the development of novel therapeutics, particularly in oncology.[2][3][4][5] This guide provides a comprehensive technical overview of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, focusing on its synthesis, physicochemical properties, and potential as a research tool and intermediate in drug discovery.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1878-29-1 | [6] |
| Molecular Formula | C₁₄H₁₈O₅ | [6] |
| Molecular Weight | 266.29 g/mol | [6] |
| IUPAC Name | ethyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | [6] |
| Appearance | White to off-white crystalline powder (predicted) | General knowledge |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Limited solubility in water. | General knowledge |
| XLogP3-AA | 2.5 | [6] |
Synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate: A Practical Approach
The synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is most commonly achieved via the Wittig reaction, a reliable and versatile method for the formation of carbon-carbon double bonds.[7][8][9] This reaction involves the treatment of an aldehyde or ketone with a phosphonium ylide. In this case, 3,4,5-trimethoxybenzaldehyde is reacted with ethyl (triphenylphosphoranylidene)acetate.
Reaction Scheme
Caption: General workflow for the Wittig synthesis of Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate.
Detailed Experimental Protocol
Materials:
-
3,4,5-Trimethoxybenzaldehyde
-
Ethyl (triphenylphosphoranylidene)acetate (a stabilized Wittig reagent)[10][11]
-
Anhydrous solvent (e.g., Dichloromethane, Toluene, or Tetrahydrofuran)
-
Inert gas atmosphere (e.g., Nitrogen or Argon)
-
Eluent for column chromatography (e.g., Hexane/Ethyl Acetate mixture)[12][13][14]
Procedure:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 3,4,5-trimethoxybenzaldehyde (1 equivalent) in the chosen anhydrous solvent.
-
Addition of Wittig Reagent: To the stirred solution, add ethyl (triphenylphosphoranylidene)acetate (1.1 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde. The reaction is typically stirred at room temperature or gently heated to drive it to completion.
-
Workup: Upon completion, the solvent is removed under reduced pressure. The resulting residue will contain the desired product and the byproduct, triphenylphosphine oxide.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[12][13][14] A gradient of hexane/ethyl acetate is a commonly used eluent system to separate the less polar product from the more polar triphenylphosphine oxide.[12][13][14] The fractions containing the pure product are collected and the solvent is evaporated to yield Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate as a solid.
Spectroscopic Characterization
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group, the vinylic protons, and the aromatic and methoxy protons of the trimethoxyphenyl ring.
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -CH₃ (ethyl) | ~1.3 | triplet | ~7.1 |
| -CH₂- (ethyl) | ~4.2 | quartet | ~7.1 |
| Vinylic Cα-H | ~6.4 | doublet | ~16.0 (trans) |
| Vinylic Cβ-H | ~7.6 | doublet | ~16.0 (trans) |
| Aromatic C2,6-H | ~6.7 | singlet | - |
| Methoxy -OCH₃ (para) | ~3.85 | singlet | - |
| Methoxy -OCH₃ (meta) | ~3.90 | singlet | - |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule.
| Carbon | Expected Chemical Shift (δ, ppm) |
| -CH₃ (ethyl) | ~14 |
| -OCH₂- (ethyl) | ~60 |
| Methoxy -OCH₃ (para) | ~56 |
| Methoxy -OCH₃ (meta) | ~61 |
| Aromatic C2,6 | ~105 |
| Vinylic Cα | ~118 |
| Aromatic C1 | ~130 |
| Aromatic C4 | ~140 |
| Vinylic Cβ | ~145 |
| Aromatic C3,5 | ~153 |
| Carbonyl C=O | ~167 |
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (ester) | ~1710-1730 |
| C=C (alkene) | ~1630-1640 |
| C-O (ester and ether) | ~1100-1300 |
| Aromatic C-H | ~3000-3100 |
| Aliphatic C-H | ~2850-2980 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. For Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate, the expected molecular ion peak [M]⁺ would be at m/z = 266.1154.
Biological Activity and Mechanism of Action: A Potential Tubulin Inhibitor
The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore that confers affinity for the colchicine binding site on β-tubulin.[2][3][4][5] Compounds containing this group can disrupt microtubule dynamics, which is a critical process for cell division, intracellular transport, and maintenance of cell shape. By inhibiting tubulin polymerization, these agents can arrest the cell cycle in the G2/M phase, ultimately leading to apoptosis (programmed cell death) in rapidly dividing cancer cells.[1][2][17]
While direct biological studies on Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate are limited in publicly accessible literature, numerous studies on structurally similar acrylate derivatives strongly suggest its potential as an anticancer agent.[1][18] Research on related compounds has demonstrated potent cytotoxic activity against various cancer cell lines, including breast cancer.[1][18][19]
Proposed Mechanism of Action
Caption: Proposed mechanism of action for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate as a tubulin polymerization inhibitor.
Safety and Handling
Specific safety data for Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate (CAS 1878-29-1) is not extensively documented. However, based on the general reactivity of acrylates and the biological activity of related trimethoxyphenyl compounds, it is prudent to handle this chemical with care in a well-ventilated laboratory fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Perspectives
Ethyl 3-(3,4,5-trimethoxyphenyl)acrylate is a valuable chemical entity with significant potential in the field of drug discovery. Its straightforward synthesis via the Wittig reaction makes it an accessible building block for the creation of more complex molecules. The presence of the 3,4,5-trimethoxyphenyl pharmacophore strongly suggests its potential as a tubulin polymerization inhibitor, warranting further investigation into its anticancer properties. This technical guide provides a solid foundation for researchers and scientists to understand and utilize this compound in their ongoing efforts to develop novel and effective therapeutic agents. Future research should focus on the detailed biological evaluation of this compound and its derivatives to fully elucidate their therapeutic potential.
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